molecular formula C22H28N4O4 B4521995 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione

Cat. No.: B4521995
M. Wt: 412.5 g/mol
InChI Key: SFZHHMPBMBNXEQ-UHFFFAOYSA-N
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Description

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione is a complex organic compound that features an indole moiety, a piperazine ring, and a morpholine ring. The indole moiety is a significant heterocyclic system found in many natural products and pharmaceuticals, known for its diverse biological activities .

Preparation Methods

The synthesis of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the piperazine and morpholine rings. Common synthetic routes include:

Chemical Reactions Analysis

1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes. The piperazine and morpholine rings contribute to the compound’s overall activity by enhancing its binding affinity and stability .

Comparison with Similar Compounds

Similar compounds to 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione include other indole derivatives and compounds containing piperazine and morpholine rings. Some examples are:

    1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(piperidin-1-yl)pentane-1,5-dione: Similar structure but with a piperidine ring instead of a morpholine ring.

    Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

    1-(1H-indol-3-yl)-3-(4-morpholinyl)-1-propanone: Another indole derivative with a morpholine ring.

These compounds share structural similarities but differ in their specific biological activities and applications, highlighting the uniqueness of this compound .

Properties

IUPAC Name

1-[4-(1H-indole-2-carbonyl)piperazin-1-yl]-5-morpholin-4-ylpentane-1,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O4/c27-20(6-3-7-21(28)25-12-14-30-15-13-25)24-8-10-26(11-9-24)22(29)19-16-17-4-1-2-5-18(17)23-19/h1-2,4-5,16,23H,3,6-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZHHMPBMBNXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCCC(=O)N2CCOCC2)C(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-5-(morpholin-4-yl)pentane-1,5-dione

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